molecular formula C19H20ClN3O2 B2623078 Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400086-65-9

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate

Cat. No.: B2623078
CAS No.: 400086-65-9
M. Wt: 357.84
InChI Key: ZWRCYDPAWIAZPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloronicotinic acid, which is then reacted with 4-(3-chlorophenyl)piperazine to form the intermediate 6-[4-(3-chlorophenyl)piperazino]nicotinic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate can be compared with other similar compounds, such as:

    6-[4-(3-chlorophenyl)piperazino]nicotinic acid: This compound lacks the allyl group but shares the nicotinate and piperazine moieties.

    Allyl 6-[4-(4-chlorophenyl)piperazino]nicotinate: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.

    Allyl 6-[4-(3-bromophenyl)piperazino]nicotinate: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the allyl group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

prop-2-enyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-12-25-19(24)15-6-7-18(21-14-15)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h2-7,13-14H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRCYDPAWIAZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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